molecular formula C33H36N2O7S B3028351 Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH CAS No. 1926163-06-5

Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH

Cat. No.: B3028351
CAS No.: 1926163-06-5
M. Wt: 604.7
InChI Key: AAUQOBWLVFZAKI-PWDXKWARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH: is a synthetic peptide derivative that incorporates fluorenylmethyloxycarbonyl (Fmoc) as a protective group. This compound is used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in specific chemical reactions and interactions, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is used to protect the amino group of the amino acids during the synthesis process. The synthesis involves the following steps:

    Coupling: The amino acid is coupled to the resin using a coupling reagent such as HBTU or DIC.

    Deprotection: The Fmoc group is removed using a base such as piperidine.

    Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as TFA.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-throughput techniques and optimization of reaction conditions are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: The Fmoc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

    Substitution: Bases such as piperidine are used for Fmoc deprotection.

Major Products Formed:

    Oxidation: Formation of disulfide bonds.

    Reduction: Formation of free thiol groups.

    Substitution: Removal of the Fmoc group.

Scientific Research Applications

Chemistry: Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH is used in the synthesis of peptides and proteins. It serves as a building block for creating complex peptide structures.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: this compound has potential applications in drug development and delivery. It can be used to design peptide-based therapeutics and diagnostic agents.

Industry: In the industrial sector, this compound is used in the production of biomaterials, such as hydrogels and nanomaterials, for various applications.

Mechanism of Action

The mechanism of action of Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH involves its ability to participate in specific chemical reactions and interactions. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. The cysteine residue can form disulfide bonds, which are crucial for the stability and function of peptides and proteins. The unique structure of this compound allows it to interact with specific molecular targets and pathways, making it a valuable tool in scientific research.

Comparison with Similar Compounds

    Fmoc-Leu-Cys-OH: A simpler version without the Psi(Dmp,H)pro modification.

    Fmoc-Leu-Cys(Acm)-OH: Contains an acetamidomethyl (Acm) protective group instead of Psi(Dmp,H)pro.

    Fmoc-Leu-Cys(Trt)-OH: Contains a trityl (Trt) protective group instead of Psi(Dmp,H)pro.

Uniqueness: Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH is unique due to the Psi(Dmp,H)pro modification, which provides additional stability and reactivity. This modification allows for specific interactions and reactions that are not possible with simpler compounds. The presence of the Fmoc group also facilitates selective deprotection and coupling reactions during peptide synthesis.

Properties

IUPAC Name

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O7S/c1-19(2)15-27(34-33(39)42-17-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26)30(36)35-28(32(37)38)18-43-31(35)25-14-13-20(40-3)16-29(25)41-4/h5-14,16,19,26-28,31H,15,17-18H2,1-4H3,(H,34,39)(H,37,38)/t27-,28-,31?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUQOBWLVFZAKI-PWDXKWARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301101610
Record name 4-Thiazolidinecarboxylic acid, 2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-1-oxopentyl]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301101610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1926163-06-5
Record name 4-Thiazolidinecarboxylic acid, 2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-1-oxopentyl]-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1926163-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinecarboxylic acid, 2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-1-oxopentyl]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301101610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH
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